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Dihydridotetrakis(triphenylphosphine

)ruthenium(II)

Cat. No.: B106754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical synthesis methods for the

versatile ruthenium catalyst, dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH2(PPh3)4.

The document details the seminal method developed by Levison and Robinson, presenting a

comprehensive experimental protocol and key characterization data.

Introduction
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is a significant coordination complex that

has found extensive application as a catalyst in a wide array of organic transformations. Its

historical synthesis is a cornerstone of organometallic chemistry, providing a foundational method

for the preparation of related ruthenium hydride complexes. This guide focuses on the earliest well-

documented and widely adopted synthetic routes.

Core Synthesis Methodology
The most prominent historical method for the synthesis of RuH2(PPh3)4 was reported by J. J.

Levison and S. D. Robinson in 1970. This straightforward, single-stage procedure involves the

reduction of a ruthenium(III) precursor in the presence of an excess of triphenylphosphine.

A second key historical method involves a two-step process. First, the precursor

dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, is synthesized from ruthenium(III)
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chloride and triphenylphosphine. Subsequently, this intermediate is reduced to the final dihydride

complex.

Method 1: Direct Synthesis from Ruthenium(III) Chloride
This approach offers a direct route to the desired product.

Experimental Protocol:

A solution of ruthenium(III) chloride hydrate and a significant excess of triphenylphosphine in

ethanol is treated with sodium borohydride. The dihydride complex precipitates from the reaction

mixture and is then isolated.

dot graph "Direct_Synthesis_Workflow" { rankdir="LR"; node [shape=rectangle, style=filled,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"RuCl3_hydrate" [label="RuCl3·xH2O"]; "PPh3" [label="Triphenylphosphine (excess)"]; "Solvent"

[label="Ethanol"]; "Reducing_Agent" [label="NaBH4"]; "Reaction_Mixture" [label="Reaction

Mixture", shape=ellipse, fillcolor="#FFFFFF"]; "Precipitation" [label="Precipitation", shape=diamond,

fillcolor="#FBBC05"]; "Isolation" [label="Isolation (Filtration, Washing, Drying)"]; "Product"

[label="RuH2(PPh3)4", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"RuCl3_hydrate" -> "Reaction_Mixture"; "PPh3" -> "Reaction_Mixture"; "Solvent" ->

"Reaction_Mixture"; "Reducing_Agent" -> "Reaction_Mixture"; "Reaction_Mixture" ->

"Precipitation"; "Precipitation" -> "Isolation"; "Isolation" -> "Product"; } }

Caption: Workflow for the direct synthesis of RuH2(PPh3)4.

Method 2: Two-Step Synthesis via RuCl2(PPh3)3
This method provides an alternative route by first preparing a stable ruthenium(II) precursor.

Experimental Protocol:

Step 1: Synthesis of RuCl2(PPh3)3 Ruthenium(III) chloride hydrate is reacted with

triphenylphosphine in a suitable solvent, such as methanol or ethanol, under reflux to yield

dichlorotris(triphenylphosphine)ruthenium(II).
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Step 2: Reduction to RuH2(PPh3)4 The isolated RuCl2(PPh3)3 is then suspended in a solvent

like ethanol, and a reducing agent, typically sodium borohydride, is added to produce the final

dihydrido complex. An excess of triphenylphosphine is also present during this reduction step.

dot graph "Two_Step_Synthesis_Workflow" { rankdir="LR"; node [shape=rectangle, style=filled,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_step1" { label = "Step 1: Precursor Synthesis"; style=filled; color="#F1F3F4";

"RuCl3_hydrate_2" [label="RuCl3·xH2O"]; "PPh3_2" [label="Triphenylphosphine"]; "Solvent_2"

[label="Ethanol/Methanol"]; "Reflux_1" [label="Reflux", shape=ellipse, fillcolor="#FFFFFF"];

"RuCl2_PPh3_3" [label="RuCl2(PPh3)3", shape=box, style="filled", fillcolor="#FBBC05",

fontcolor="#202124"];

}

subgraph "cluster_step2" { label = "Step 2: Reduction"; style=filled; color="#F1F3F4";

"RuCl2_PPh3_3_input" [label="RuCl2(PPh3)3"]; "PPh3_excess" [label="Triphenylphosphine

(excess)"]; "Reducing_Agent_2" [label="NaBH4"]; "Solvent_3" [label="Ethanol"]; "Reduction"

[label="Reduction", shape=ellipse, fillcolor="#FFFFFF"]; "Product_2" [label="RuH2(PPh3)4",

shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

"RuCl2_PPh3_3" -> "RuCl2_PPh3_3_input" [style=invis]; }

Caption: Workflow for the two-step synthesis of RuH2(PPh3)4.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the historical synthesis of

RuH2(PPh3)4.
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Parameter Value

Starting Material Ruthenium(III) chloride hydrate

Key Reagents Triphenylphosphine, Sodium borohydride

Solvent Ethanol

Typical Yield ~70-80%

Appearance Off-white to pale yellow microcrystals

Table 1: Reaction Parameters for the Direct Synthesis of RuH2(PPh3)4.

Spectroscopic Data Observed Values

IR (νRu-H, cm⁻¹) ~2080

¹H NMR (τ, ppm) ~20.3 (quintet)

³¹P NMR (δ, ppm) -

Table 2: Spectroscopic Characterization Data for RuH2(PPh3)4. Note: Early NMR data was often

reported in τ values (τ = 10 - δ). The phosphorus NMR data was not commonly reported in the

initial publications.

Logical Relationship of Synthetic Pathways
The synthesis of RuH2(PPh3)4 is intrinsically linked to its precursor, RuCl2(PPh3)3. The direct

synthesis can be viewed as an in-situ formation and subsequent reduction of a ruthenium(II)-

phosphine intermediate.

dot digraph "Synthetic_Relationship" { rankdir="TB"; node [shape=box, style=filled,

fontcolor="#202124"]; edge [color="#5F6368"];

"RuIII" [label="Ru(III) Precursor\n(RuCl3·xH2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"PPh3_reagent" [label="PPh3", shape=ellipse, fillcolor="#F1F3F4"]; "RuII_intermediate"

[label="Ru(II) Intermediate\n(e.g., RuCl2(PPh3)3)", fillcolor="#FBBC05"]; "Reducing_Agent_logic"

[label="Reducing Agent\n(NaBH4)", shape=ellipse, fillcolor="#F1F3F4"]; "Final_Product"

[label="RuH2(PPh3)4", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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"RuIII" -> "RuII_intermediate" [label=" + PPh3"]; "RuII_intermediate" -> "Final_Product" [label=" +

NaBH4\n+ excess PPh3"]; "RuIII" -> "Final_Product" [label=" One-pot reaction\n(+ PPh3, +

NaBH4)", style=dashed]; }

Caption: Logical relationship between the synthetic pathways.

Conclusion
The historical synthesis of RuH2(PPh3)4 as established by Levison and Robinson laid the

groundwork for the development of a vast field of ruthenium hydride chemistry. The methods

presented here, notable for their simplicity and efficiency, remain fundamental to the understanding

of organometallic synthesis and catalysis. This guide provides researchers with the essential

historical context and detailed protocols necessary for the preparation of this important catalytic

species.

To cite this document: BenchChem. [A Guide to the Historical Synthesis of
Dihydridotetrakis(triphenylphosphine)ruthenium(II)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b106754#historical-synthesis-methods-for-ruh2-pph3-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential

and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.

Contact
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